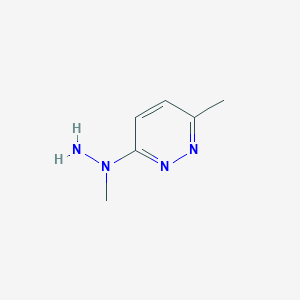

3-Methyl-6-(1-methylhydrazinyl)pyridazine

説明

3-Methyl-6-(1-methylhydrazinyl)pyridazine is a heterocyclic organic compound that contains a pyridazine ring substituted with a methyl group and a methylhydrazinyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(1-methylhydrazinyl)pyridazine typically involves the reaction of 3-methylpyridazine with methylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反応の分析

Types of Reactions

3-Methyl-6-(1-methylhydrazinyl)pyridazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of hydrazine derivatives .

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

MHM has been investigated for its ability to act as an inhibitor of key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase and tyrosine hydroxylase. These enzymes play critical roles in neurological and psychiatric disorders, making MHM a candidate for developing treatments for conditions like Parkinson's disease, Alzheimer's disease, and depression .

Biological Activity

Research indicates that derivatives of MHM exhibit significant biological activities, including:

- Antitumor Properties : Some studies suggest that MHM derivatives may possess antitumor activity, making them potential candidates for cancer treatment.

- Antimicrobial Effects : The compound has shown promise in inhibiting microbial growth, which could lead to the development of new antimicrobial agents .

Material Science

Synthesis of New Materials

MHM serves as a versatile building block for synthesizing advanced materials:

- Conducting Polymers : MHM can be used as a precursor for creating conducting polymers, which are essential in electronic devices due to their electrical conductivity .

- Metal-Organic Frameworks (MOFs) : It can also be utilized to synthesize MOFs, known for their high surface area and porosity, suitable for applications in catalysis and gas storage .

Agricultural Applications

Herbicide Development

MHM has demonstrated efficacy as a herbicide by inhibiting the growth of various weeds. This application presents an environmentally friendly alternative to traditional herbicides that may pose health risks to humans and ecosystems .

Industrial Applications

Chemical Reagent

In industrial settings, MHM is used as a chemical reagent in various processes:

- Corrosion Inhibitors : The compound is explored for developing corrosion inhibitors that protect metals from degradation.

- Agrochemicals : Its properties make it suitable for formulating agrochemicals that enhance crop yields while minimizing environmental impact .

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- A study focused on the inhibitory effects of MHM on monoamine oxidase revealed significant potential for treating depression by modulating neurotransmitter levels in the brain.

-

Material Synthesis Research

- Research demonstrated the successful synthesis of conducting polymers using MHM as a precursor, highlighting its role in advancing electronic material technologies.

-

Agricultural Efficacy Trials

- Field trials indicated that MHM-based herbicides effectively reduced weed populations without harming non-target crops, showcasing its potential as a safer alternative to conventional herbicides.

作用機序

The mechanism of action of 3-Methyl-6-(1-methylhydrazinyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

3-Methylpyridazine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

6-Methylpyridazine: Similar structure but with different substitution pattern, leading to different chemical and biological properties.

1-Methylhydrazinylpyridazine: Contains the hydrazinyl group but lacks the methyl group, affecting its reactivity and applications.

Uniqueness

3-Methyl-6-(1-methylhydrazinyl)pyridazine is unique due to the presence of both the methyl and methylhydrazinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

生物活性

3-Methyl-6-(1-methylhydrazinyl)pyridazine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-methylpyridazine with methylhydrazine. This reaction is generally conducted in solvents like ethanol or methanol at temperatures between 60-80°C. The product is purified through recrystallization or chromatography.

Table 1: Summary of Synthesis Conditions

| Solvent | Temperature (°C) | Purification Method |

|---|---|---|

| Ethanol | 60-80 | Recrystallization |

| Methanol | 60-80 | Chromatography |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been studied for its effectiveness against a range of microbial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may inhibit certain enzymes involved in cell proliferation, which could lead to anticancer effects.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may be beneficial in treating diseases like gout by reducing uric acid levels .

The mechanism by which this compound exerts its biological effects involves binding to various molecular targets. For instance, it may interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pathways associated with cell growth and proliferation, contributing to its anticancer properties.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

- Cancer Cell Line Testing :

- Enzyme Inhibition Research :

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Methylpyridazine | Lacks hydrazinyl group | Limited reactivity |

| 6-Methylpyridazine | Similar structure but different substitution pattern | Varies in chemical properties |

| 1-Methylhydrazinylpyridazine | Contains hydrazinyl group but lacks methyl group | Different reactivity and applications |

特性

IUPAC Name |

1-methyl-1-(6-methylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-5-3-4-6(9-8-5)10(2)7/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCPZANKVBUHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609850 | |

| Record name | 3-Methyl-6-(1-methylhydrazinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-44-1 | |

| Record name | 3-Methyl-6-(1-methylhydrazinyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-(1-methylhydrazinyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。